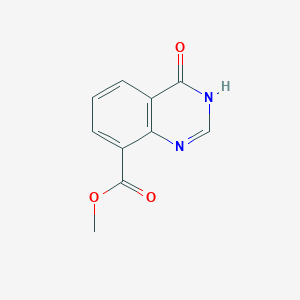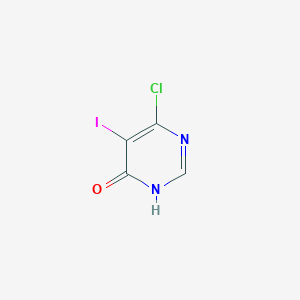
6-Chloro-5-iodopyrimidin-4-ol
説明
6-Chloro-5-iodopyrimidin-4-ol is a chemical compound with the CAS Number: 1384431-15-5 . It has a molecular weight of 256.43 and its IUPAC name is 6-chloro-5-iodo-4-pyrimidinol . The compound is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-iodopyrimidin-4-ol is 1S/C4H2ClIN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-5-iodopyrimidin-4-ol is a powder that is stored at room temperature . The compound’s country of origin is UA .科学的研究の応用
Unexpected One‐Step Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives
The study by Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This process, involving the Hofmann–Löffler–Freytag reaction, highlights the chemical reactivity and potential in synthesizing pyridine-containing macrocycles, which could have implications in pharmaceutical research (Lechel et al., 2012).
Regiochemical Flexibility in Functionalization of Trihalopyridines
Bobbio and Schlosser (2001) conducted a study demonstrating the regiochemical flexibility in the functionalization of trihalopyridines. This research shows the potential for introducing functional groups selectively into halopyridines, a process valuable in pharmaceutical research for creating new structures (Bobbio & Schlosser, 2001).
Alkynylation of Halo Pyrimidines under Pd/C–Copper Catalysis
Pal et al. (2006) explored the alkynylation of halo pyrimidines using Pd/C–Cu catalysis, achieving regioselective synthesis of alkynylpyrimidines. This process underscores the compound's utility in organic synthesis, particularly in developing structurally diverse pyrimidines (Pal et al., 2006).
Synthesis of the Antimalarial Drug Pyrimethamine
Richardson and Stevens (2002) utilized Suzuki reactions for cross-coupling 5-halopyrimidines, contributing to the synthesis of the antimalarial drug pyrimethamine. This indicates the compound's role in creating therapeutically relevant molecules (Richardson & Stevens, 2002).
Photolysis of 5-Iodopyrimidines in Benzene or Heteroarenes
Allen et al. (1977) investigated the photolysis of 5-iodopyrimidines, leading to the formation of 5-phenyl- and 5-heteroaryl-pyrimidines. This study provides insight into the chemical transformations possible with this compound, potentially applicable in organic synthesis (Allen et al., 1977).
The Synthesis and Chlorination of Pyrimidin-4-ols Having 5-Nitrogen Functionality
Harnden and Hurst (1990) described the synthesis of pyrimidin-4-ols with 5-nitrogen functionality, emphasizing the compound's role in novel chemical syntheses and potential applications in developing new chemical entities (Harnden & Hurst, 1990).
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-iodo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUCFWQMHIUOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-iodopyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
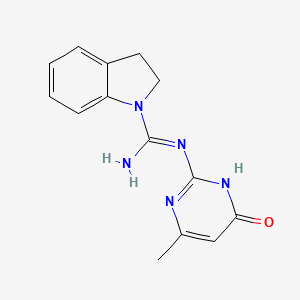
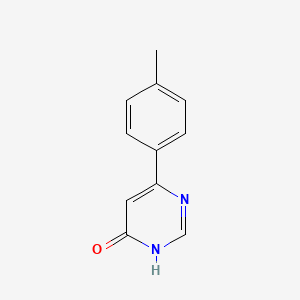
![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)

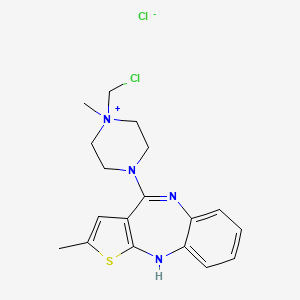
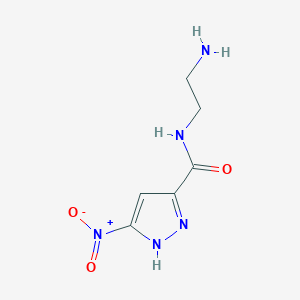
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
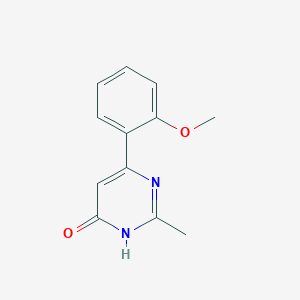
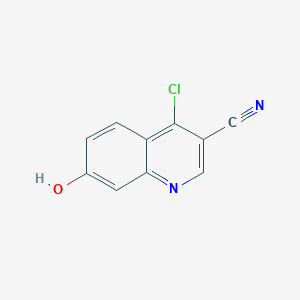
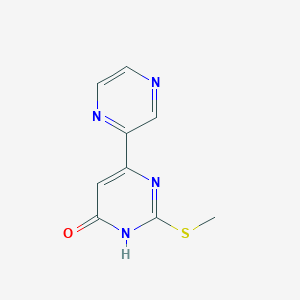
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
